4-imino-4H-3,1-benzothiazine-2-thiol chemical structure
4-imino-4H-3,1-benzothiazine-2-thiol chemical structure
An In-Depth Technical Guide to 4-imino-4H-3,1-benzothiazine-2-thiol: Structure, Synthesis, and Potential
Introduction: Unveiling a Scaffold of Potential
The landscape of medicinal chemistry is perpetually driven by the exploration of novel heterocyclic scaffolds. Among these, benzothiazine derivatives represent a privileged class of compounds, demonstrating a vast spectrum of biological activities.[1][2] This guide focuses on a specific, yet underexplored member of this family: 4-imino-4H-3,1-benzothiazine-2-thiol . This molecule, characterized by the fusion of a benzene ring to a 1,3-thiazine core and bearing distinct imino and thiol functionalities, stands as a compelling candidate for further investigation in drug discovery and materials science.
While direct literature on this exact structure is sparse, this guide will provide a comprehensive technical overview by leveraging established principles of heterocyclic chemistry and drawing scientifically-grounded parallels from closely related analogues, such as 4H-3,1-benzothiazin-4-ones and various benzothiazoles.[3][4] We will delve into its fundamental chemical properties, propose a robust synthetic pathway, predict its spectroscopic signature, and explore its potential reactivity and applications for researchers, scientists, and drug development professionals.
PART 1: Core Chemical Structure and Inherent Tautomerism
The foundational structure of 4-imino-4H-3,1-benzothiazine-2-thiol is defined by the CAS Registry Number 793716-07-1 and a molecular formula of C₈H₆N₂S₂. A critical aspect of its chemistry, which dictates its reactivity and potential biological interactions, is the existence of multiple tautomeric forms. The interplay between thione-thiol and imine-enamine tautomerism results in a dynamic equilibrium between at least four distinct isomers.
Understanding this equilibrium is paramount. The thione-thiol tautomerism is characteristic of 2-mercapto-N-heterocycles, while the imine-enamine equilibrium is also a common feature.[5][6] The relative stability of these forms is influenced by factors such as solvent polarity and the potential for aromatic stabilization in the enamine-thiol form.
Caption: Tautomeric equilibria of the target compound.
PART 2: A Proposed Synthetic Protocol
While a dedicated synthesis for 4-imino-4H-3,1-benzothiazine-2-thiol has not been reported, a highly plausible and efficient route can be designed starting from the readily available precursor, 2-aminobenzonitrile. This approach is analogous to established syntheses of related quinazolinediones and thioquinazolinediones from similar precursors.[7][8][9] The key transformation involves a cyclocondensation reaction with carbon disulfide (CS₂), which serves as the source for both the C2 carbon and its attached sulfur atoms.
The proposed mechanism involves an initial nucleophilic attack of the amino group of 2-aminobenzonitrile onto carbon disulfide, followed by an intramolecular cyclization where the nitrogen of the newly formed dithiocarbamate intermediate attacks the nitrile carbon. This sequence constructs the 3,1-benzothiazine ring system.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed):
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-aminobenzonitrile (1.0 eq) and a suitable anhydrous aprotic solvent such as DMF or DMSO.
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Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes at this temperature.
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CS₂ Addition: Add carbon disulfide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
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Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water. Acidify with dilute HCl to precipitate the product.
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Isolation & Purification: Collect the crude solid by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 4-imino-4H-3,1-benzothiazine-2-thiol.
PART 3: Structural Elucidation and Spectroscopic Signature
Confirmation of the synthesized structure would rely on a combination of standard spectroscopic techniques. Based on data from structurally similar 3,1-benzothiazin-4-ones and other related heterocycles, a predicted spectroscopic profile can be established.[3][10][11][12] The presence of multiple tautomers may lead to broadened peaks or multiple sets of signals, particularly for the exchangeable protons in NMR spectroscopy.
| Technique | Expected Observations | Rationale / Comparison |
| ¹H NMR | δ 11.0-13.0 (br s, 1H, N-H/S-H)δ 8.5-9.5 (br s, 1H, =NH)δ 7.0-8.2 (m, 4H, Ar-H) | The acidic N-H and S-H protons are expected to be downfield and broad due to exchange. The aromatic protons will exhibit complex splitting patterns typical of a substituted benzene ring. Similar aromatic region shifts are seen in 2-amino-4H-3,1-benzothiazin-4-ones.[3] |
| ¹³C NMR | δ 185-195 (C2, C=S)δ 155-165 (C4, C=N)δ 115-145 (Aromatic Carbons) | The thione (C=S) carbon at C2 is expected to be significantly downfield.[13] The imine (C=N) carbon at C4 will also be downfield, comparable to the C2 signal in 2-amino-4H-3,1-benzothiazin-4-ones.[3] |
| FT-IR (cm⁻¹) | 3300-3100 (N-H stretching)~2550 (S-H stretching, weak)1640-1610 (C=N stretching)1200-1050 (C=S stretching) | N-H stretches are expected in the typical region for secondary amines/imines.[10][11] A weak S-H band may be observable for the thiol tautomer. The C=N and C=S stretches are characteristic and confirm the key functional groups. |
| Mass Spec. | M⁺ at m/z = 194 | The molecular ion peak should correspond to the molecular weight of the C₈H₆N₂S₂ formula. Fragmentation patterns would likely involve the loss of HCN or sulfur-containing fragments. |
PART 4: Potential Reactivity, Research Directions, and Applications
The unique combination of functional groups in 4-imino-4H-3,1-benzothiazine-2-thiol opens up numerous avenues for chemical modification and exploration of its biological potential. The benzothiazine scaffold itself is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]
Caption: Structure-Activity Relationship (SAR) exploration pathways.
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Chemical Reactivity: The nucleophilic thiol group is a prime site for S-alkylation to generate a library of 2-alkylthio derivatives, a common strategy for modulating biological activity in related systems.[3] The imino group can potentially be hydrolyzed to the corresponding 4-oxo analogue or be targeted for N-alkylation.
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Medicinal Chemistry: Given that various benzothiazine derivatives show potent anticancer and antimicrobial activities, this scaffold is a prime candidate for screening against various cancer cell lines and microbial strains.[2][4] The planar, heterocyclic nature of the molecule suggests potential for intercalation with DNA or interaction with enzyme active sites.
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Materials Science: Heterocycles rich in nitrogen and sulfur are also explored in materials science for their coordination properties with metals and for the development of functional dyes and electronic materials.
Conclusion
4-imino-4H-3,1-benzothiazine-2-thiol, while not extensively studied, represents a heterocyclic system of significant untapped potential. This guide has established its core structural features, with a particular emphasis on the crucial role of tautomerism. By drawing on the established chemistry of its analogues, we have outlined a robust and logical synthetic strategy and provided a predictive framework for its spectroscopic characterization. The inherent reactivity of its functional groups, combined with the proven biological relevance of the benzothiazine core, positions this molecule as a valuable building block for future research in drug discovery and beyond. It is our hope that this technical guide will serve as a foundational resource and a catalyst for the scientific exploration of this promising compound.
References
-
Schwaiger, S., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 14(1), 430-447. Available at: [Link]
-
Xie, R., et al. (2023). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Synthetic Communications, 53(20), 1739-1750. Available at: [Link]
-
Venkatesh, P., & Pandeya, S. N. (2015). An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. ResearchGate. Available at: [Link]
-
Gupta, A., & Rawat, S. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
Xie, R., et al. (2023). Full article: Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Taylor & Francis Online. Available at: [Link]
-
Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research Square. Available at: [Link]
-
Martinez, A., et al. (2016). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. Beilstein Archives. Available at: [Link]
-
Kaur, H., et al. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Synthetic Communications, 50(22), 3439-3476. Available at: [Link]
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Available at: [Link]
-
Mainkar, P. S., et al. (2016). New simple synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thione: direct formation from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles. Beilstein Journal of Organic Chemistry, 12, 1796-1802. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2019). Tautomeric states of 2-methyl-4(3H)-quinazolinone. ResearchGate. Available at: [Link]
-
Kumar, P., et al. (2018). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar. Available at: [Link]
-
Rehman, S. U., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2121. Available at: [Link]
-
Ziarani, G. M., et al. (2014). Catalytic Synthesis of α-Aminonitriles Using Nano Copper Ferrite under Green Conditions. Journal of Chemistry, 2014, 856981. Available at: [Link]
-
Zhang, Z., et al. (2022). Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. ResearchGate. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2020). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 25(22), 5296. Available at: [Link]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. beilstein-journals.org [beilstein-journals.org]
